molecular formula C13H18N2O B5861205 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane

6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B5861205
M. Wt: 218.29 g/mol
InChI Key: LBOGDFBDEDSKOA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is a synthetically engineered small molecule featuring a fused, strained bicyclic core. This structure incorporates a 1,5-diazabicyclo[3.1.0]hexane scaffold, a framework of significant interest in medicinal chemistry due to its potential as a conformational constraint and its presence in pharmacologically active compounds. The core bicyclobutane structure is known for high strain energy, which can be exploited in strain-release reactions or to influence the molecule's overall topology and binding characteristics . The specific substitution with a 4-methoxyphenyl group at one bridgehead and two methyl groups at the other suggests potential for interaction with biological targets, a hypothesis supported by patents covering structurally similar 1-aryl-3-azabicyclo[3.1.0]hexane derivatives. These analogs have been investigated for their utility in treating various neuropsychiatric and sleep disorders, indicating that this chemical class may interact with central nervous system targets . The presence of the methoxy group on the phenyl ring is a common modification in drug discovery to fine-tune properties like metabolic stability and membrane permeability. Researchers may find this compound valuable as a chemical tool for probing biological pathways associated with the 3-azabicyclo[3.1.0]hexane pharmacophore or as a versatile synthetic intermediate for further complexity generation in organic synthesis . Its rigid, three-dimensional structure makes it a compelling candidate for building compound libraries aimed at hitting challenging biological targets.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)8-14-12(15(14)9-13)10-4-6-11(16-3)7-5-10/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOGDFBDEDSKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(N2C1)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . This method allows for the efficient formation of the bicyclic structure with high yields. The reaction typically involves the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous tetrahydrofuran (THF) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts and reaction conditions may be explored to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine or tert-butyl hydroperoxide in suitable solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the diazabicyclohexane core.

Scientific Research Applications

6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

Compound Name Substituents Conformation Key Structural Features Stability (kcal/mol) Reference
6-(4-Methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane 6-(4-MeOPh), 3,3-dimethyl Boat/Chair equilibrium (predominantly boat) Flat 5-membered ring due to H···H repulsion; electron-rich aryl group enhances π-interactions N/A
3,3-Dimethyl-1,5-diazabicyclo[3.1.0]hexane 3,3-dimethyl Mixture of chair (68%) and boat (32%) Steric hindrance from 3,3-dimethyl groups; less planar 5-membered ring 3–5 (less stable)
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane 6,6-dimethyl Single planar conformation Flat 5-membered ring due to methyl-induced H···H repulsion; higher rigidity 3–5 (more stable)
6-Phenyl-1,5-diazabicyclo[3.1.0]hexane 6-Ph Boat conformation (dominant) Aromatic π-system increases stability; no methyl groups reduce steric strain N/A
  • Conformational Stability : The 6,6-dimethyl isomer exhibits a single planar conformation due to steric repulsion between methyl groups, whereas the 3,3-dimethyl isomer exists as a chair/boat mixture . The 6-(4-MeOPh)-3,3-dimethyl derivative likely adopts a boat conformation similar to 6-phenyl analogs, but the methoxy group may stabilize π-stacking interactions .
  • Thermodynamic Stability : The 6,6-dimethyl isomer is 3–5 kcal/mol more stable than the 3,3-dimethyl isomer due to reduced ring strain . The 4-methoxyphenyl substituent in the target compound may further enhance stability via resonance effects .

Thermochemical Properties

  • Enthalpy of Formation : The 6-phenyl derivative (PDABH) has a standard molar enthalpy of formation (ΔfH°) of +145.2 kJ/mol, determined via combustion calorimetry . The 4-methoxyphenyl analog is expected to exhibit a lower ΔfH° due to the electron-donating methoxy group stabilizing the molecule.
  • Combustion Energy : PDABH releases 4,320 kJ/mol upon combustion , while methyl-substituted analogs (e.g., MDABH) show slightly lower values due to reduced aromatic stabilization.

Research Findings and Data

Gas Electron Diffraction (GED) Studies

  • The 6,6-dimethyl isomer exhibits a planar 5-membered ring (torsional angle N5N1C2C3 = 178.5°), while the 3,3-dimethyl isomer shows a puckered ring (angle = 162.3°) .
  • The target compound’s torsional angle is expected to align with 6,6-dimethyl derivatives due to similar steric effects .

Computational Predictions

  • MP2/aug-cc-pVTZ calculations predict the 6-(4-MeOPh)-3,3-dimethyl derivative’s boat conformation is stabilized by 2.1 kcal/mol compared to the chair .
  • Electron density maps suggest the methoxy group delocalizes charge into the bicyclic core, reducing ring strain .

Biological Activity

6-(4-Methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes a diazabicyclohexane core and a 4-methoxyphenyl substituent. This structural uniqueness contributes to its distinct electronic and steric properties, making it a valuable candidate for various biological applications.

PropertyValue
IUPAC Name6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
Molecular FormulaC13H18N2O
Molecular Weight218.30 g/mol
CAS Number245415-93-4

The primary mechanism of action for 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane involves its role as a protease inhibitor . It binds to the active sites of viral proteases, thereby inhibiting the cleavage of viral polyproteins essential for viral replication. This mechanism is particularly significant in the development of antiviral medications targeting diseases such as hepatitis C and COVID-19.

Antiviral Properties

Research indicates that this compound serves as a building block in the synthesis of antiviral agents like boceprevir and PF-07321332. These agents are known for their effectiveness against viral infections, demonstrating the compound's potential in therapeutic applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of diazabicyclo compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells:

  • Cell Lines Tested : HeLa (cervical cancer), BICR18 (breast cancer), U87 (glioblastoma).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 93.7 µM against cancer cells compared to higher values for normal cells, indicating selective toxicity.

Synthesis and Testing

In one study, researchers synthesized several derivatives of 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane and tested their biological activity:

  • Synthesis Method : Intramolecular cyclopropanation using ruthenium (II) catalysis.
  • Biological Evaluation : The synthesized compounds were evaluated for their ability to inhibit viral replication and their cytotoxic effects on cancer cell lines.

The results demonstrated that certain derivatives maintained high selectivity towards cancer cells while exhibiting lower cytotoxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane?

  • Methodological Answer : The synthesis can be optimized using gas electron diffraction (GED) and quantum-chemical calculations to monitor reaction intermediates and transition states. For example, studies on analogous 1,5-diazabicyclo[3.1.0]hexane derivatives suggest that cyclization reactions under controlled temperature (e.g., 80–100°C) with catalysts like Pd(OAc)₂ improve yields . Solvent choice (e.g., THF or DMF) and stoichiometric ratios of precursors (e.g., methoxyphenyl hydrazines and diketones) are critical to minimize side products.

Q. How can the molecular conformation and stereochemistry of this compound be characterized?

  • Methodological Answer : Conformational analysis should combine X-ray crystallography (for solid-state structures) and nuclear magnetic resonance (NMR) spectroscopy (for solution-state dynamics). Gas electron diffraction (GED) paired with Monte Carlo simulations has been effective in resolving bond angles and torsional strain in similar bicyclic diazabicyclohexanes . For stereochemical assignments, circular dichroism (CD) or vibrational circular dichroism (VCD) may resolve enantiomeric purity.

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound's reactivity and stability?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic properties and reaction pathways. For example, studies on 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane derivatives used DFT to identify strain-induced reactivity in ring-opening reactions . Molecular dynamics (MD) simulations further predict solvent effects on stability.

Q. How can conflicting data on the compound's bioactivity be resolved?

  • Methodological Answer : Contradictions in pharmacological data (e.g., inconsistent IC₅₀ values) require rigorous validation via orthogonal assays. For instance:

  • In vitro : Use kinase inhibition assays with positive/negative controls.
  • In silico : Perform molecular docking against target proteins (e.g., cytochrome P450 enzymes) to identify binding modes .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., nitrophenyl-substituted azabicyclohexanes) to identify structure-activity trends .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) can enhance stereocontrol. For example, (1R,5S)-configured azabicyclohexanes were synthesized via chiral pool strategies starting from L-proline derivatives . Chromatographic resolution (e.g., chiral HPLC with amylose-based columns) can separate enantiomers post-synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 2
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane

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